An In-depth Technical Guide to the Synthesis and Properties of Undecane-1,4-diol
An In-depth Technical Guide to the Synthesis and Properties of Undecane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of undecane-1,4-diol. The information is curated to support research and development activities, offering detailed experimental protocols and structured data for easy reference.
Physicochemical Properties of Undecane-1,4-diol
Undecane-1,4-diol is a colorless solid with applications as a building block in the synthesis of polymers and various other organic compounds.[1] It is noted for its solubility in organic solvents, thermal stability, and low volatility, which makes it suitable for high-temperature applications.[1] Additionally, it has potential as a corrosion inhibitor.[1]
Quantitative Data
The key physical and chemical properties of undecane-1,4-diol are summarized in the table below for quick reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄O₂ | [1] |
| Molecular Weight | 188.31 g/mol | [1] |
| CAS Number | 4272-02-0 | [1] |
| Melting Point | 52 °C (estimate) | [1] |
| Boiling Point | 293 °C at 760 mmHg | [1] |
| Density | 0.916 g/cm³ | [1] |
| Flash Point | 130.7 °C | [1] |
| Refractive Index | 1.457 | [1] |
| LogP | 2.48 | [1] |
| Topological Polar Surface Area | 40.5 Ų |
Synthesis of Undecane-1,4-diol
A common and effective method for the synthesis of undecane-1,4-diol is through the Grignard reaction of heptylmagnesium bromide with γ-butyrolactone. This is followed by the reduction of the resulting intermediate.
Synthesis Pathway
The overall synthesis workflow can be visualized as a two-step process: the formation of the Grignard reagent and its subsequent reaction with the lactone, followed by a reduction step.
Experimental Protocol
This protocol details the synthesis of undecane-1,4-diol from 1-bromoheptane and γ-butyrolactone.
Materials:
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1-Bromoheptane
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Magnesium turnings
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Anhydrous diethyl ether
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γ-Butyrolactone
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Sodium borohydride (NaBH₄)
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Methanol
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Preparation of Heptylmagnesium Bromide (Grignard Reagent)
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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Dissolve 1-bromoheptane in anhydrous diethyl ether and add a small amount to the flask to initiate the reaction (indicated by bubble formation and a gentle reflux).
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Once the reaction has started, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
Step 2: Reaction with γ-Butyrolactone and Reduction
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Cool the Grignard reagent solution to 0 °C using an ice bath.
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Dissolve γ-butyrolactone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Cool the reaction mixture again to 0 °C and slowly add methanol to the flask.
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Carefully add sodium borohydride in small portions to the reaction mixture.
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Stir the mixture at room temperature for 2-3 hours to complete the reduction.
Step 3: Work-up and Purification
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure undecane-1,4-diol.
Spectroscopic Data
The structural confirmation of the synthesized undecane-1,4-diol can be achieved through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of undecane-1,4-diol is expected to show characteristic signals for the protons in its aliphatic chain and those adjacent to the hydroxyl groups.
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δ ~3.6-3.8 ppm: A multiplet corresponding to the two protons on the carbon bearing the primary hydroxyl group (C1-H).
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δ ~3.5-3.7 ppm: A multiplet corresponding to the proton on the carbon bearing the secondary hydroxyl group (C4-H).
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δ ~1.2-1.6 ppm: A broad multiplet integrating to the protons of the methylene groups in the alkyl chain.
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δ ~0.8-0.9 ppm: A triplet corresponding to the terminal methyl group protons.
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The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
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δ ~70-75 ppm: Carbon attached to the secondary hydroxyl group (C4).
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δ ~60-65 ppm: Carbon attached to the primary hydroxyl group (C1).
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δ ~20-40 ppm: Carbons in the alkyl chain.
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δ ~14 ppm: Terminal methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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~3300 cm⁻¹ (broad): O-H stretching vibration, indicative of the hydroxyl groups.
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~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.
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~1050-1150 cm⁻¹ (strong): C-O stretching vibrations.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of undecane-1,4-diol (m/z = 188.31).
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Fragmentation: Common fragmentation patterns for diols include the loss of water (M-18) and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.
Applications and Future Directions
Undecane-1,4-diol serves as a versatile building block in organic synthesis. Its di-functional nature allows for its use in the production of polyesters, polyurethanes, and other polymers.[1] The long alkyl chain imparts flexibility and hydrophobicity to these polymers. Further research could explore its potential in the development of novel surfactants, lubricants, and as a precursor for chiral compounds in asymmetric synthesis. Its role as a corrosion inhibitor also warrants further investigation for various industrial applications.[1]
